Thiophene, 3-ethyl-4-isopropyl Thiophene, 3-ethyl-4-isopropyl
Brand Name: Vulcanchem
CAS No.: 147871-81-6
VCID: VC21099574
InChI: InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3
SMILES: CCC1=CSC=C1C(C)C
Molecular Formula: C9H14S
Molecular Weight: 154.27 g/mol

Thiophene, 3-ethyl-4-isopropyl

CAS No.: 147871-81-6

Cat. No.: VC21099574

Molecular Formula: C9H14S

Molecular Weight: 154.27 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 3-ethyl-4-isopropyl - 147871-81-6

Specification

CAS No. 147871-81-6
Molecular Formula C9H14S
Molecular Weight 154.27 g/mol
IUPAC Name 3-ethyl-4-propan-2-ylthiophene
Standard InChI InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3
Standard InChI Key NIAMEMJAWKNOMW-UHFFFAOYSA-N
SMILES CCC1=CSC=C1C(C)C
Canonical SMILES CCC1=CSC=C1C(C)C

Introduction

Chemical Identity and Structural Properties

Basic Information

Thiophene, 3-ethyl-4-isopropyl is a derivative of thiophene with specific alkyl substituents. The compound is characterized by the following properties:

ParameterValue
CAS Number147871-81-6
IUPAC Name3-ethyl-4-propan-2-ylthiophene
Molecular FormulaC9H14S
Molecular Weight154.27 g/mol
Standard InChIInChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3
Standard InChIKeyNIAMEMJAWKNOMW-UHFFFAOYSA-N
SMILESCCC1=CSC=C1C(C)C
SynonymsThiophene, 3-ethyl-4-(1-methylethyl)- (9CI)
PubChem Compound ID6429964

The compound is primarily used for research purposes in organic synthesis and materials science applications, owing to its unique chemical properties and reactivity.

Structural Features

The molecular structure of Thiophene, 3-ethyl-4-isopropyl consists of:

  • A thiophene core - a five-membered aromatic ring containing a sulfur atom

  • An ethyl group (-CH2CH3) attached at the 3-position

  • An isopropyl group (-CH(CH3)2) attached at the 4-position

This compound exhibits planarity due to resonance stabilization within the aromatic system, which contributes to its stability and influences its reactivity in chemical transformations. The adjacent positioning of the ethyl and isopropyl groups creates a unique steric environment that affects the compound's physical properties and chemical behavior.

Physical Properties

General Physical Characteristics

While comprehensive experimental data specifically for Thiophene, 3-ethyl-4-isopropyl is limited in available literature, its physical properties can be inferred from structural features and comparison with similar thiophene derivatives:

  • Physical state: Likely a colorless to pale yellow liquid at room temperature

  • Odor: Probably has a characteristic aromatic odor similar to other thiophene derivatives

  • Solubility: Expected to be soluble in common organic solvents (ethanol, diethyl ether, toluene) but poorly soluble in water due to its hydrophobic nature

  • Stability: Generally stable under normal conditions, but may be sensitive to strong oxidizing agents

Comparison with Related Compounds

Understanding the physical properties of Thiophene, 3-ethyl-4-isopropyl can be enhanced by comparing it with the related compound 3-ethylthiophene, for which more data is available:

Property3-EthylthiopheneThiophene, 3-ethyl-4-isopropyl (estimated)
Molecular Weight112.193 g/mol 154.27 g/mol
Enthalpy of Vaporization9.73 kcal/mol at 333K Higher due to increased molecular weight
Boiling PointHigher than unsubstituted thiopheneHigher than 3-ethylthiophene due to additional isopropyl group

The additional isopropyl group in Thiophene, 3-ethyl-4-isopropyl would likely increase intermolecular forces, resulting in higher boiling point and enthalpy of vaporization compared to 3-ethylthiophene.

Synthesis Methods

Synthetic Challenges

The synthesis of Thiophene, 3-ethyl-4-isopropyl presents several challenges that researchers must address:

  • Regioselectivity

    • Controlling the position of substitution on the thiophene ring

    • Avoiding formation of isomeric mixtures

  • Reaction conditions

    • Optimizing temperature, solvent, and catalyst systems

    • Minimizing side reactions and maximizing yield

  • Purification

    • Separating the desired product from potential isomers

    • Achieving high purity for research applications

These synthetic challenges highlight the need for carefully designed synthetic strategies when preparing Thiophene, 3-ethyl-4-isopropyl for research purposes.

Applications and Research Relevance

Materials Science Applications

Thiophene derivatives, including Thiophene, 3-ethyl-4-isopropyl, have significant potential in materials science due to their electronic properties and structural features. Potential applications include:

  • Organic Electronics

    • Development of organic semiconductors

    • Components in organic field-effect transistors (OFETs)

    • Building blocks for conductive polymers

  • Optoelectronic Materials

    • Precursors for materials with photovoltaic properties

    • Components in organic light-emitting diodes (OLEDs)

    • Development of materials with tunable optical properties

  • Functional Materials

    • Design of materials with specific electronic or optical properties

    • Development of sensors based on thiophene chemistry

    • Creation of materials with controlled conductivity

Organic Synthesis Applications

In the realm of organic synthesis, Thiophene, 3-ethyl-4-isopropyl serves several important functions:

  • Building Block

    • Intermediate in the synthesis of more complex molecular structures

    • Starting material for the preparation of specialized thiophene derivatives

    • Component in the construction of extended π-conjugated systems

  • Model Compound

    • Study of regioselective functionalization strategies

    • Investigation of sulfur-containing heterocycle reactivity

    • Exploration of structure-property relationships in thiophene systems

The unique substitution pattern of Thiophene, 3-ethyl-4-isopropyl provides researchers with opportunities to explore how specific structural features influence reactivity and properties in thiophene chemistry.

Comparative Analysis with Similar Compounds

Structural Comparison

The properties and reactivity of Thiophene, 3-ethyl-4-isopropyl can be better understood through comparison with structurally related thiophene derivatives:

CompoundMolecular FormulaMolecular WeightKey Structural Features
Thiophene, 3-ethyl-4-isopropylC9H14S154.27 g/molEthyl at C-3, isopropyl at C-4
3-EthylthiopheneC6H8S112.19 g/molEthyl at C-3 only
Thiophene (unsubstituted)C4H4S84.14 g/molNo alkyl substituents
4-IsopropylthiopheneC7H10S126.22 g/molIsopropyl at C-4 only

The presence of both ethyl and isopropyl substituents in Thiophene, 3-ethyl-4-isopropyl creates a unique electronic and steric environment that distinguishes it from simpler thiophene derivatives.

Electronic and Steric Effects

The specific substitution pattern in Thiophene, 3-ethyl-4-isopropyl influences its properties in several ways:

  • Electronic Effects

    • Alkyl groups function as electron-donating substituents

    • Increased electron density in the thiophene ring

    • Altered reactivity toward electrophilic and nucleophilic reagents

  • Steric Effects

    • Adjacent positioning of ethyl and isopropyl groups creates steric hindrance

    • Potential influence on molecular conformation

    • Impact on reaction pathways and selectivity

These electronic and steric effects contribute to the unique chemical behavior of Thiophene, 3-ethyl-4-isopropyl and may be exploited in various applications and synthetic methodologies.

Future Research Directions

Synthetic Methodology Development

Future research on Thiophene, 3-ethyl-4-isopropyl may focus on:

  • Development of more efficient synthetic routes

    • Catalytic methods for regioselective functionalization

    • One-pot procedures to streamline synthesis

    • Green chemistry approaches to minimize environmental impact

  • Exploration of novel transformations

    • Functionalization of existing positions

    • Ring modification reactions

    • Cross-coupling methodologies

Application Exploration

Potential areas for exploring the applications of Thiophene, 3-ethyl-4-isopropyl include:

  • Materials Science

    • Investigation of electronic properties in various device architectures

    • Integration into conductive polymers and assessment of performance

    • Evaluation of optical properties for photonic applications

  • Catalysis

    • Exploration as ligands in metal-catalyzed reactions

    • Investigation of sulfur-metal interactions in catalytic systems

    • Development of novel catalytic methodologies

  • Structural Studies

    • Detailed analysis of molecular conformation

    • Investigation of intermolecular interactions

    • Crystallographic studies to determine solid-state arrangement

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